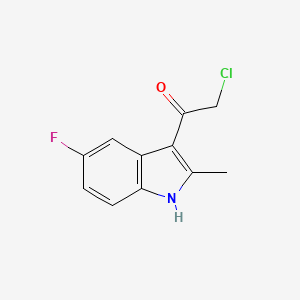

2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone

Description

2-Chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone (CAS: 843638-28-8) is a halogenated indole derivative with the molecular formula C₁₁H₉ClFNO and a molecular weight of 225.65 g/mol . Its structure features a 5-fluoro-2-methylindole core substituted at the 3-position with a 2-chloroethanone group. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by the fluorine and methyl substituents, which modulate reactivity and biological activity.

Properties

IUPAC Name |

2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO/c1-6-11(10(15)5-12)8-4-7(13)2-3-9(8)14-6/h2-4,14H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVAKAZWPQUQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone typically involves the reaction of 5-fluoro-2-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Electrophilic aromatic substitution: The indole ring can participate in reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like amines or thiols in the presence of a base.

Electrophilic aromatic substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Major Products Formed

Nucleophilic substitution: Substituted indole derivatives with various functional groups.

Electrophilic aromatic substitution: Nitro, sulfonyl, or halogenated indole derivatives.

Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

Chemistry

2-Chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecular architectures.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of indole compounds can possess significant antimicrobial effects. The presence of the chloro and fluoro groups may enhance these properties by affecting the compound's interaction with microbial targets .

- Anticancer Activity: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. For instance, it was assessed by the National Cancer Institute (NCI) for its cytotoxic effects on various human tumor cell lines, demonstrating promising results .

Medicinal Chemistry

The compound is being explored for its potential in drug development:

- Drug Design: Its structural features make it an attractive candidate for designing new pharmaceuticals aimed at treating various diseases, including cancer and infectious diseases .

Case Studies

Mechanism of Action

The mechanism of action of 2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of 2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone with analogous indole-based ethanones:

Key Observations :

- Fluorine vs. Chlorine: The 5-fluoro substituent in the target compound reduces steric hindrance compared to 5-chloro analogues (e.g., 1-(5-chloro-1H-indol-3-yl)ethanone) while maintaining strong electron-withdrawing effects .

- Methoxy vs. Methyl: The 5-methoxy group in C₁₃H₁₄ClNO₂ increases solubility but may reduce metabolic stability compared to the 5-fluoro derivative .

- Trifluoroacetyl Group: The trifluoroethanone moiety in C₁₀H₅BrF₃NO enhances electrophilicity, making it more reactive in nucleophilic substitutions .

Biological Activity

2-Chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : C11H10ClFNO

- Molecular Weight : 207.66 g/mol

- CAS Number : 38693-08-2

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antimicrobial properties. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Research indicates that this compound has a broad spectrum of antimicrobial activity. It has shown effectiveness against:

- Staphylococcus aureus (MRSA) : Minimum inhibitory concentration (MIC) values indicate strong bactericidal effects.

- Escherichia coli : Demonstrates moderate to good antibacterial properties.

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways, which are crucial for bacterial growth and survival .

Study 1: Efficacy Against MRSA

A study published in MDPI highlighted that derivatives similar to this compound exhibited MIC values ranging from 15.625 to 62.5 μM against MRSA. The compound was found to inhibit biofilm formation significantly, which is critical for the treatment of chronic infections .

Study 2: Comparative Analysis with Other Antibiotics

In comparative studies, the compound's activity was benchmarked against standard antibiotics like ciprofloxacin. Results showed that while ciprofloxacin had lower MBIC values, 2-chloro derivatives still presented promising antibacterial effects, particularly in biofilm inhibition .

Study 3: Antifungal Properties

In addition to its antibacterial properties, the compound also exhibited antifungal activity. Research indicated that it surpassed fluconazole in effectiveness against certain fungal strains, suggesting a dual role in combating both bacterial and fungal infections .

Antimicrobial Activity Summary

| Pathogen | MIC (μM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Escherichia coli | 5 - 10 | Bacteriostatic |

| MRSA | 62.5 | Biofilm Inhibition |

| Fungal Strains | >62.5 | Antifungal |

The primary mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Synthesis : Disruption of ribosomal function leading to reduced protein production.

- Nucleic Acid Synthesis Inhibition : Interference with DNA replication processes.

- Peptidoglycan Disruption : Affecting cell wall integrity in bacteria.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of 5-fluoro-2-methylindole with chloroacetyl chloride. Optimization involves controlling reaction temperature (0–5°C) to minimize side reactions and using anhydrous solvents like dichloromethane. Catalysts such as AlCl₃ or FeCl₃ can improve acylation efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity . Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios (indole:chloroacetyl chloride = 1:1.2).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and purity. For example, the indole NH proton appears as a singlet at δ 10.2–11.0 ppm, while the α-keto carbonyl resonates at δ 190–200 ppm in ¹³C NMR. X-ray crystallography (as in related indole derivatives) resolves stereoelectronic effects, with C=O bond lengths typically ~1.21 Å and Cl–C–C=O torsion angles <5° . Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ at m/z 239.05).

Q. What solvent systems are recommended for solubility and stability studies of this compound?

- Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance solubility for biological assays, while chlorinated solvents (CH₂Cl₂, CHCl₃) are preferred for synthetic steps. Stability tests in aqueous buffers (pH 7.4) should include UV-Vis monitoring (λmax ~270 nm) to detect hydrolysis of the α-keto group. For long-term storage, anhydrous conditions at –20°C under argon prevent decomposition .

Advanced Research Questions

Q. How can computational methods predict the biological targets or pharmacokinetic properties of this compound?

- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) evaluates binding affinity to enzymes like cytochrome P450 or kinases. Parameterization should account for halogen bonding (Cl, F) and indole π-stacking. Pharmacokinetic predictions (SwissADME) assess logP (~2.8) and bioavailability. MD simulations (AMBER/NAMD) model membrane permeability, highlighting the fluoro group’s role in enhancing blood-brain barrier penetration .

Q. What strategies resolve contradictions in reported reactivity data, such as divergent outcomes in nucleophilic substitution reactions?

- Methodological Answer : Contradictions often arise from solvent polarity or competing reaction pathways. For example, in DMSO, the α-chloro group may undergo SN2 displacement by nucleophiles (e.g., amines), while in toluene, elimination dominates. Systematic kinetic studies (HPLC monitoring) under varied conditions (temperature, base strength) can clarify mechanisms. Isotopic labeling (e.g., ¹⁸O in H₂O) tracks hydrolysis pathways .

Q. How do structural modifications (e.g., replacing fluorine or chlorine) impact the compound’s bioactivity?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and binding selectivity, as seen in SAR studies of indole-based kinase inhibitors. Chlorine substitution at the α-position increases electrophilicity, promoting covalent adduct formation with cysteine residues. Comparative assays (IC₅₀ measurements) against analogues (e.g., bromo or trifluoromethyl derivatives) quantify potency shifts. Radiolabeled (¹⁴C) versions track metabolite profiles .

Q. What analytical approaches validate the compound’s purity in complex biological matrices?

- Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) detects the compound in plasma or tissue homogenates. Sample preparation involves protein precipitation (acetonitrile) followed by SPE (C18 cartridges). Calibration curves (1–1000 ng/mL) ensure linearity, while deuterated internal standards (e.g., d₃-ethyl analog) correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.